molecular formula C5H4BrFN2 B1442313 5-Bromo-4-fluoropyridin-2-amine CAS No. 944401-69-8

5-Bromo-4-fluoropyridin-2-amine

Cat. No. B1442313
M. Wt: 191 g/mol
InChI Key: GGHBRLQYBZMEPV-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoropyridin-2-amine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is stored under inert gas (nitrogen or Argon) at 2–8 °C .


Synthesis Analysis

The synthesis of 5-Bromo-4-fluoropyridin-2-amine involves a reaction with N-bromosuccinimide. The reaction solution was stirred at room temperature in darkness for 2 hours. After evaporation of the solvent, the crude product was purified on a silica gel column eluting with EtOAc to give 5-bromo-4- fluoropyridin-2-amine as an ivory solid .


Molecular Structure Analysis

The molecular formula of 5-Bromo-4-fluoropyridin-2-amine is C5H4BrFN2 . It has 9 heavy atoms and 6 aromatic heavy atoms . The InChI Key is GGHBRLQYBZMEPV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Bromo-4-fluoropyridin-2-amine has a predicted boiling point of 233.6±35.0 °C and a predicted density of 1.813±0.06 g/cm3 . It is soluble in DMSO, DMF, and other polar solvents and has low solubility in water.

Scientific Research Applications

Chemoselective Functionalization

Research on the chemoselective functionalization of related compounds, like 5-bromo-2-chloro-3-fluoropyridine, has been documented. This process involves catalytic amination conditions that afford exclusively the bromide substitution product for secondary amines and primary anilines. Such functionalization plays a crucial role in synthesizing various chemical compounds and intermediates (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Radiosynthesis Applications

The compound has been used in the radiosynthesis of 2-amino-5-[18F]fluoropyridines, achieved via palladium-catalyzed reaction with various amines. This process is significant in the field of radiochemistry, providing a method to create labeled compounds for scientific research (Pauton, Gillet, Aubert, Bluet, Gruss-Leleu, Roy, & Perrio, 2019).

Synthesis of Novel Derivatives

The synthesis of novel derivatives, such as fluoropicolinate herbicides, involves the use of related fluoropyridines. This synthesis pathway is critical in developing new chemical entities with potential applications in agriculture and industry (Johnson, Renga, Galliford, Whiteker, & Giampietro, 2015).

Organic Synthesis and Catalysis

In organic synthesis, compounds like 5-Bromo-4-fluoropyridin-2-amine are used in various catalytic reactions. For example, the amination of 5-bromo-2-chloropyridine catalyzed by palladium-Xantphos complex predominantly gives high yields of aminated products, demonstrating its utility in chemical synthesis (Ji, Li, & Bunnelle, 2003).

Safety And Hazards

5-Bromo-4-fluoropyridin-2-amine is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection .

properties

IUPAC Name

5-bromo-4-fluoropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrFN2/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHBRLQYBZMEPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40728291
Record name 5-Bromo-4-fluoropyridin-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-fluoropyridin-2-amine

CAS RN

944401-69-8
Record name 5-Bromo-4-fluoro-2-pyridinamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-fluoropyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-fluoropyridin-2-amine
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Synthesis routes and methods I

Procedure details

To a solution of 4-fluoropyridin-2-amine (400 mg, 3.57 mmol) in acetonitrile (35. 7 mL) was added NBS (648 mg, 3.64 mmol) in three portions at 0° C. The reaction mixture was stirred at 0° C. for 20 min. LCMS showed the reaction complete. After quenched with sat Na2S2O3 and NaHCO3, stirred for 30 min. The reaction mixture was extracted with EtOAc 3 times. Washed by sat NaHCO3, water and brine. Dried and concentrated. The crude material was triturated with ether and taken to the next step without further purification. LCMS (m/z): 192.9 (MH+), 0.32 min.
Quantity
400 mg
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reactant
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648 mg
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reactant
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7 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

N-Bromosuccinimide (126 mg, 0.71 mmol) was added to a solution of 4-fluoropyridin-2-amine TFA salt (162 mg, 0.72 mmol) in acetonitrile (4 mL) in an aluminum foil-wrapped flask in a darkened hood. The reaction solution was stirred at room temperature in darkness for 2 hours. After evaporation of the solvent, the crude product was purified on a silica gel column eluting with EtOAc to give 5-bromo-4-fluoropyridin-2-amine as an ivory solid (92 mg, 67%). LC/MS (m/z): 190.9/192.9 (MH+), Rt 1.02 minutes.
Quantity
126 mg
Type
reactant
Reaction Step One
Name
4-fluoropyridin-2-amine TFA salt
Quantity
162 mg
Type
reactant
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Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
FJR Rombouts, L Declercq, JI Andrés… - Journal of medicinal …, 2019 - ACS Publications
… mmol) was added to a mixture of 5-bromo-4-fluoropyridin-2-amine 34 (0.338 g, 1.77 mmol, … Method 2: to a stirred mixture of 5-bromo-4-fluoropyridin-2-amine 34 (25.0 g, 130.9 mmol), …
Number of citations: 29 pubs.acs.org
D Deng, Y Yang, Y Zou, K Liu, C Zhang… - Journal of Medicinal …, 2023 - ACS Publications
… -Fluoropyridin-2-amine was stirred with NBS at room temperature overnight to obtain the brominated product 14b, the same as commercially available 5-bromo-4-fluoropyridin-2-amine (…
Number of citations: 2 pubs.acs.org

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